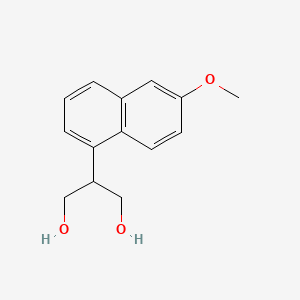

2-(6-Methoxynaphthalen-1-YL)propane-1,3-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(6-Methoxynaphthalen-1-YL)propane-1,3-diol is a chemical compound with the molecular formula C14H16O3 and a molecular weight of 232.28 g/mol . It is characterized by the presence of a methoxy group attached to a naphthalene ring, which is further connected to a propane-1,3-diol moiety. This compound is typically found as a white to yellow solid and is stored at temperatures between 2-8°C .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxynaphthalen-1-YL)propane-1,3-diol involves several steps, starting with the preparation of the naphthalene derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is then purified through crystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Oxidation Reactions

The diol moiety undergoes oxidation under controlled conditions. A key example involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to dehydrogenate intermediates during synthesis. For instance, DDQ in benzene under reflux converts dihydronaphthalene derivatives to fully aromatic naphthalene structures, achieving a 57% yield in one step .

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Dehydrogenation | DDQ, benzene, reflux | Ethyl 2-(6-methoxynaphthalen-1-yl)acetate | 57% |

Reduction Reactions

The compound participates in reductions, particularly in the synthesis of its precursor. Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) reduces malonate esters to the corresponding diol. This step achieved a 42% yield after purification .

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Ester Reduction | LiAlH4, THF, reflux | 2-(6-Methoxynaphthalen-1-yl)propane-1,3-diol | 42% |

Substitution and Condensation Reactions

The diol reacts with amines in the presence of acid catalysts. For example, treatment with 4,4-diethoxybutan-1-amine and HCl in toluene forms a trans-1,3-dioxane derivative, yielding 93% of the amine hydrochloride intermediate .

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Cyclocondensation | 4,4-Diethoxybutan-1-amine, HCl, toluene, reflux | (trans)-3-(5-(6-Methoxynaphthalen-1-yl)-1,3-dioxan-2-yl)propan-1-amine hydrochloride | 93% |

Esterification

The hydroxyl groups undergo esterification with ethyl carbonate under basic conditions (sodium ethanolate), forming malonate esters with 81% yield .

Hydrolysis

Acidic hydrolysis (HCl) cleaves protecting groups during intermediate purification, as seen in the synthesis of SSR411298 .

Key Mechanistic Insights:

-

DDQ-mediated dehydrogenation proceeds via a radical mechanism, abstracting hydrogen atoms from saturated intermediates .

-

LiAlH4 reduction follows a two-electron transfer pathway, selectively reducing esters without affecting aromatic methoxy groups .

-

Cyclocondensation with amines is acid-catalyzed, favoring trans-diastereomers due to steric constraints .

Stability and Reactivity Considerations:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

This compound serves as an important intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and anti-inflammatory pathways. Its structure allows for effective interaction with biological systems.

Case Study: SSR411298 Synthesis

SSR411298, a selective reversible fatty acid amide hydrolase inhibitor, was synthesized using 2-(6-Methoxynaphthalen-1-YL)propane-1,3-diol as a key intermediate. The synthesis involved multiple steps, demonstrating the compound's utility in drug development .

Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Its interaction with cellular targets can modulate enzyme activity and receptor function.

| Activity Type | Description |

|---|---|

| Antimicrobial | Potential to inhibit bacterial growth |

| Anticancer | Induces apoptosis in cancer cell lines |

| Enzyme Modulation | Alters enzyme activity leading to therapeutic effects |

Organic Chemistry

In organic synthesis, this compound acts as a versatile building block for creating complex molecules. Its reactivity allows chemists to explore various synthetic pathways.

Synthetic Routes

The synthesis typically involves:

- Friedel-Crafts Alkylation : Introduction of the methoxy group.

- Hydroxylation : Formation of the diol moiety using osmium tetroxide followed by reduction.

Material Science

In materials science, this compound contributes to the development of specialty polymers. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for advanced manufacturing processes.

Table 2: Material Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

Environmental Applications

The compound is being explored for use in developing eco-friendly solvents and materials that align with sustainable practices in industrial processes.

Wirkmechanismus

The mechanism of action of 2-(6-Methoxynaphthalen-1-YL)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The methoxy group and naphthalene ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(6-Methoxynaphthalen-2-yl)propan-2-one: This compound shares a similar naphthalene structure but differs in the position of the methoxy group and the presence of a ketone group.

2-Methoxyphenyl 2-(6-methoxynaphthalen-2-yl): Another related compound with a methoxy group on the naphthalene ring, but with different substituents.

Uniqueness

2-(6-Methoxynaphthalen-1-YL)propane-1,3-diol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a methoxy-naphthalene core with a propane-1,3-diol moiety makes it a valuable compound for various applications .

Biologische Aktivität

2-(6-Methoxynaphthalen-1-YL)propane-1,3-diol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxynaphthalene moiety attached to a propane-1,3-diol framework. This structure is characterized by:

- Methoxy Group : Enhances lipophilicity and may influence biological interactions.

- Naphthalene Ring : Provides a platform for various interactions with biological targets.

Anticancer Activity

The compound has shown promising anticancer properties in several studies. Notably:

- Cytotoxicity : It demonstrated antiproliferative effects against various cancer cell lines, including glioblastoma and multiple myeloma .

- Mechanism of Action : The proposed mechanism includes modulation of sigma receptors, which are implicated in cancer cell proliferation and survival pathways. This interaction may lead to increased apoptosis in cancer cells, enhancing the therapeutic potential against tumors that express these receptors .

Case Studies

- Cytotoxicity Testing : A study evaluated the cytotoxic effects of this compound on glioblastoma (GB) and multiple myeloma (MM) cell lines. The compound exhibited significant cytotoxicity, with IC50 values indicating effective concentration ranges for therapeutic applications .

- Mechanistic Studies : Further investigations into the mechanism revealed that the compound could enhance the effects of natural killer cells in reducing tumor volumes in GB-bearing mice, suggesting potential for immunomodulatory effects alongside direct cytotoxic action .

The biological activity of this compound is believed to involve:

- Interaction with Sigma Receptors : The compound acts as a modulator of sigma receptors (S1R and S2R), which are known to influence cell survival and proliferation. This interaction may trigger apoptotic pathways in cancer cells .

- Enzyme Inhibition : Preliminary data suggest that it may inhibit certain enzymes involved in cancer progression, although specific targets remain to be fully elucidated.

Summary of Research Applications

The compound's unique structure and biological properties make it suitable for various applications in research:

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential lead compound for developing new anticancer agents. |

| Pharmacology | Investigated for its role in modulating sigma receptor activity. |

| Microbiology | Explored for antimicrobial activity against pathogenic bacteria. |

Eigenschaften

IUPAC Name |

2-(6-methoxynaphthalen-1-yl)propane-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-17-12-5-6-14-10(7-12)3-2-4-13(14)11(8-15)9-16/h2-7,11,15-16H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIRKFSLLJQYOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC=C2)C(CO)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.